molecular formula C23H25N5O3S B3412821 N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941004-84-8

N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B3412821
CAS No.: 941004-84-8
M. Wt: 451.5 g/mol
InChI Key: DQJYXGCXOXJSDM-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a cyano group, a piperazine ring, and an oxazole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step often involves the use of cyanoacetylation reactions.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Benzylation and sulfonation:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide: is similar to other compounds containing benzyl, cyano, piperazine, and oxazole groups.

    5-isoxazol-5-yl-N-[4-(4-methylpiperazin-1-yl)benzyl]thiophene-2-sulfonamide: is another compound with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-26-12-14-28(15-13-26)23-21(16-24)25-22(31-23)19-8-10-20(11-9-19)32(29,30)27(2)17-18-6-4-3-5-7-18/h3-11H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJYXGCXOXJSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

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